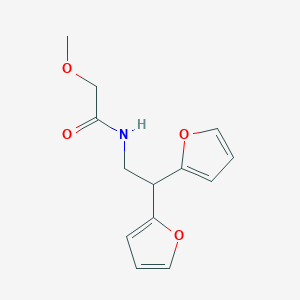

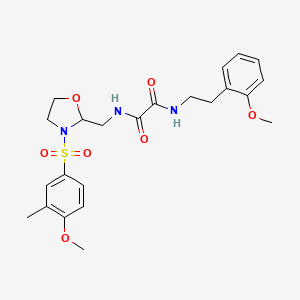

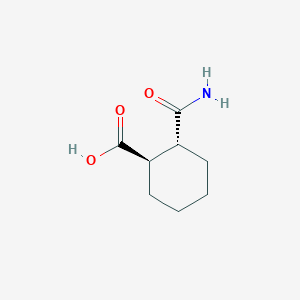

N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide” is a complex organic molecule. It contains furan rings, which are a common motif in bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can participate in a variety of reactions, including electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide is involved in various synthetic routes that contribute to the advancement of organic chemistry. One example is its potential role in the formation of azulene derivatives through reactions with malonitrile, cyanoacetamide, and other active methylene compounds. This process, involving heptafulvene-type and dihydroazulene-type intermediates, showcases the chemical's utility in constructing complex aromatic systems (Nozoe, Takase, Nakazawa, & Fukuda, 1971). Similarly, its reactivity with 2-arylsulfonyloxytropones under certain conditions leads to the formation of 8-hydroxy-2H-cyclohepta[b]furan-2-one derivatives, further illustrating its versatility in organic transformations (Nozoe, Takase, Kato, & Nogi, 1971).

Biobased Polymer Synthesis

This compound contributes to the development of biobased polymers, an area of significant interest for sustainable materials science. For instance, 2,5-bis(hydroxymethyl)furan, a structurally related compound, has been enzymatically polymerized with various diacid ethyl esters, leading to novel biobased furan polyesters. These materials are characterized by their rigid diol structure, resembling aromatic monomers, which are essential for polyester synthesis, highlighting the role of furan derivatives in creating environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Catalysis and Chemical Transformations

Furan derivatives, closely related to this compound, serve as key intermediates in various catalytic processes. For instance, sulfonated graphene oxide has shown superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into biofuels, indicating the potential of furan-based compounds in facilitating energy-efficient chemical transformations (Antunes, Russo, Wiper, Veiga, Pillinger, Mafra, Evtuguin, Pinna, & Valente, 2014).

Anticancer and Antiangiogenic Activities

Furthermore, benzofuran derivatives, which share structural motifs with this compound, have been explored for their anticancer and antiangiogenic activities. This research area is crucial for the development of novel therapeutic agents, demonstrating the broader implications of furan derivatives in medicinal chemistry (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-16-9-13(15)14-8-10(11-4-2-6-17-11)12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCGWZUVQIPAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)